molecular formula C12H13FO B8628253 1-(4-Fluorophenyl)-5-hexen-2-one

1-(4-Fluorophenyl)-5-hexen-2-one

Cat. No. B8628253
M. Wt: 192.23 g/mol
InChI Key: FJJOVJLRTVFXGZ-UHFFFAOYSA-N
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Patent
US05840746

Procedure details

To a suspension of 14.6 g (80 mmol) of CdCl2 in 200 mL of ether cooled to 0° C. was added 115 mL of 1.3M solution of 3-butene-1-magnesium bromide dropwise. The mixture was refluxed for 1 h and ether was then removed by distillation. Benzene (500 mL) was introduced, followed by a solution of 17.5 g (100 mmol) 4-fluorophenylacetyl chloride. After refluxing for 1 h, the reaction mixture was quenched with 200 mL of saturated aqueous NH4Cl, 50 mL of 1N HCl, and extracted with 200 mL of 1:1 hexane/EtOAC. The organic phase was dried over MgSO4 and concentrated. The residue was purified by flash chromatography eluted with 4:1 hexane/EtOAc to give 15 g of the title product.
[Compound]
Name
CdCl2
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-butene-1-magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](Cl)=[O:10])=[CH:4][CH:3]=1>CCOCC>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](=[O:10])[CH2:4][CH2:3][CH:2]=[CH2:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
CdCl2
Quantity
14.6 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
3-butene-1-magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
17.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
ether was then removed by distillation
ADDITION
Type
ADDITION
Details
Benzene (500 mL) was introduced
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with 200 mL of saturated aqueous NH4Cl, 50 mL of 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with 200 mL of 1:1 hexane/EtOAC
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluted with 4:1 hexane/EtOAc

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)CC(CCC=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 156.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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